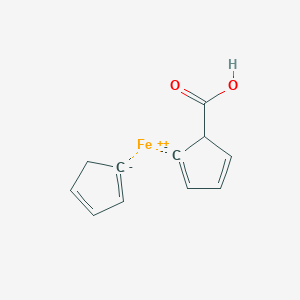

二茂铁羧酸(9CI)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ferrocene, carboxy-(9CI) is a useful research compound. Its molecular formula is C11H20FeO2 and its molecular weight is 240.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ferrocene, carboxy-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ferrocene, carboxy-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

聚合物化学

含有二茂铁羧酸(9CI)在内的二茂铁基化合物在聚合物化学中用作氧化还原动态聚合物和树枝状大分子 . 它们被用来合成各种材料,包括具有不同电子和磁特性的聚合物 .

材料科学

在材料科学中,这些化合物用作生物受体 . 它们被用于合成液晶和纳米粒子等材料 .

药理学和生物化学

二茂铁羧酸(9CI)及其衍生物在药理学和生物化学领域显示出潜力 . 它们已被用于开发抗癌、抗病毒和抗菌药物 .

电化学和非线性光学

这些化合物在电化学和非线性光学中都有应用 . 由于其可逆的氧化还原行为和高稳定性,它们被用作氧化还原液流电池中潜在的电极材料 .

工业应用

作用机制

Target of Action

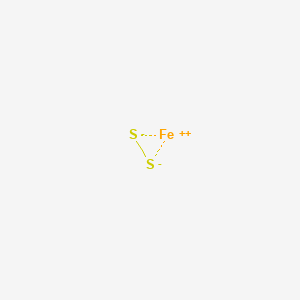

Ferrocene, carboxy-(9CI), also known as Ferrocenecarboxylic acid, is an organoiron compound . It is the simplest carboxylic acid derivative of ferrocene .

Mode of Action

The mode of action of Ferrocene, carboxy-(9CI) involves the carboxy ligand binding to the ferrocene molecules, forming a stable complex . This complex then interacts with its targets, leading to various changes . The acidity of ferrocenecarboxylic acid increases more than a thousand-fold, to pH 4.54 upon oxidation to the ferrocenium cation .

Biochemical Pathways

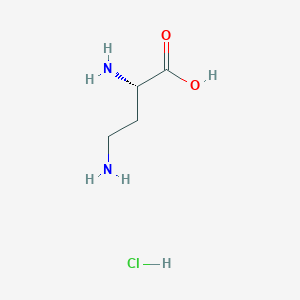

It is known that the compound can induce novel effects on biochemical pathways and combat resistance to conventional drugs . It has been suggested that the compound plays a role in lipid metabolism, ROS biology, and iron regulation .

Pharmacokinetics

It is known that the compound is stable and highly reactive . It is soluble in Chloroform (Sparingly), DMSO (Slightly), and Methanol (Slightly), but insoluble in water .

Result of Action

The result of Ferrocene, carboxy-(9CI)'s action is the facilitation of various reactions . It has been suggested that the compound can enhance the vulnerability to ferroptosis of cancer cells, thereby attenuating tumor growth in vivo . It is also known to be a component of some redox switches .

Action Environment

The action of Ferrocene, carboxy-(9CI) can be influenced by environmental factors. For instance, the compound is stable and incompatible with strong oxidizing agents . Its action, efficacy, and stability can be affected by factors such as temperature, pH, and the presence of other compounds .

安全和危害

未来方向

Ferrocene-based electrocatalysts are widely employed in various energy-related systems, molecular machines, and agricultural, biological, medicinal, and sensing applications. This highlights the importance of ferrocene-based electrocatalysts, with emphasis on their properties, synthesis strategies for obtaining different ferrocene-based compounds, and their electrochemical applications .

生化分析

Biochemical Properties

Ferrocene, carboxy-(9CI) plays a significant role in biochemical reactions. It is characterized by connecting two ferrocene molecules through a carboxy ligand . Notably, ferrocene is a stable yet highly reactive metal-organic compound

Cellular Effects

The effects of Ferrocene, carboxy-(9CI) on cells have been explored in various studies. For instance, the effects of ferrocene and its oxidized form, ferrocenium, were studied in triple negative human breast cancer MCF-7 cells . These compounds were found to produce reactive oxygen species and induce oxidative stress, activating apoptosis and causing morphological changes .

Molecular Mechanism

The molecular mechanism of Ferrocene, carboxy-(9CI) involves its redox-active nature. Ferrocene and its derivatives can function as a potential redox medium that promotes electron transfer rates, thereby enhancing the reaction kinetics and electrochemical responses of the device . This leads to changes in gene expression and enzyme activity, although the specific details of these interactions are still being researched.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ferrocene, carboxy-(9CI) can change over time. For instance, the distortion of cyclic voltammetry (CV) curves with increasing solvent polarity has been observed, apparently due to the intramolecular hydrophobic association of ferrocene units in the presence of highly polar solvents .

Metabolic Pathways

Ferrocene, carboxy-(9CI) is involved in various metabolic pathways. It’s known to regulate the formation of reactive oxygen species (ROS) via multiple mechanisms . The specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are still being researched.

Transport and Distribution

The transport and distribution of Ferrocene, carboxy-(9CI) within cells and tissues are complex processes that are still being studied. It’s known that ferrocene-based compounds have excellent chemical and thermal stability, solubility in organic solvents, and a pair of stable redox states, which may influence its transport and distribution .

属性

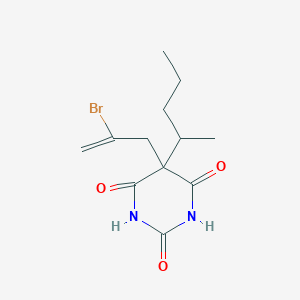

| { "Design of the Synthesis Pathway": "The synthesis of Ferrocene, carboxy-(9CI) can be achieved through a multi-step process that involves the reaction of ferrocene with various reagents to introduce the carboxylic acid functional group.", "Starting Materials": ["Ferrocene", "Bromine", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Ethanol", "Water"], "Reaction": [ "Step 1: Dissolve Ferrocene in anhydrous ethanol and add bromine to the solution.", "Step 2: Heat the solution to reflux for several hours to allow for the reaction to occur.", "Step 3: Cool the solution and add sodium hydroxide to neutralize the solution.", "Step 4: Extract the product with chloroform and wash with water.", "Step 5: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 6: Dissolve the crude product in hydrochloric acid and add sodium bicarbonate to the solution to precipitate the product.", "Step 7: Filter the product and wash with water to obtain the final product, Ferrocene, carboxy-(9CI)." ] } | |

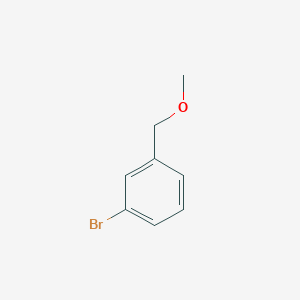

CAS 编号 |

1271-42-7 |

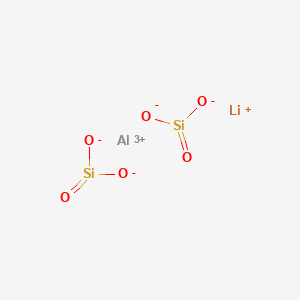

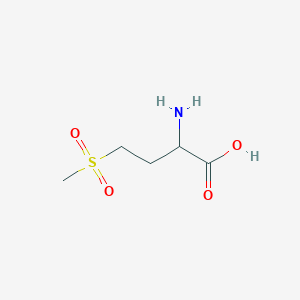

分子式 |

C11H20FeO2 |

分子量 |

240.12 g/mol |

IUPAC 名称 |

cyclopentane;cyclopentanecarboxylic acid;iron |

InChI |

InChI=1S/C6H10O2.C5H10.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h5H,1-4H2,(H,7,8);1-5H2; |

InChI 键 |

UHGFPCDYYWCWJO-UHFFFAOYSA-N |

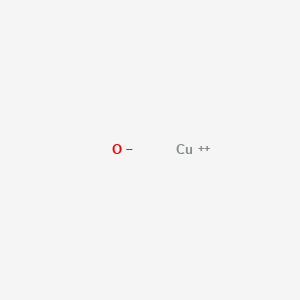

SMILES |

C1C=CC=[C-]1.C1=CC([C-]=C1)C(=O)O.[Fe+2] |

规范 SMILES |

C1CCCC1.C1CCC(C1)C(=O)O.[Fe] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。